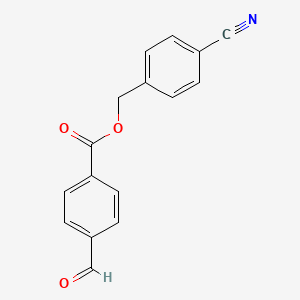

4-cyanobenzyl 4-formylbenzoate

Description

4-Cyanobenzyl 4-formylbenzoate is a bifunctional aromatic ester featuring a 4-cyanobenzyl group esterified to 4-formylbenzoic acid. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors. Its structure combines electron-withdrawing (cyano) and reactive aldehyde groups, enabling diverse chemical modifications, such as nucleophilic additions or cross-coupling reactions.

The compound has been utilized in the synthesis of letrozole analogs, where its aldehyde group facilitates condensation reactions with heterocyclic amines (e.g., 1,2,4-triazole derivatives) to generate cytotoxic agents targeting breast cancer cell lines . Additionally, its ester linkage enhances stability compared to free carboxylic acids, making it suitable for controlled-release drug formulations.

Propriétés

IUPAC Name |

(4-cyanophenyl)methyl 4-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c17-9-12-1-3-14(4-2-12)11-20-16(19)15-7-5-13(10-18)6-8-15/h1-8,10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFDBTDUTVYKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanobenzyl 4-formylbenzoate typically involves the esterification of 4-cyanobenzyl alcohol with 4-formylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient production of 4-cyanobenzyl 4-formylbenzoate.

Analyse Des Réactions Chimiques

Types of Reactions

4-cyanobenzyl 4-formylbenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: 4-cyanobenzoic acid.

Reduction: 4-aminobenzyl 4-formylbenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

4-cyanobenzyl 4-formylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-cyanobenzyl 4-formylbenzoate involves its interaction with various molecular targets. The formyl group can form Schiff bases with amines, which is a key step in many biochemical reactions. The cyano group can participate in nucleophilic addition reactions, making the compound versatile in its reactivity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-cyanobenzyl 4-formylbenzoate with structurally related esters and aldehydes:

Reactivity and Enzymatic Conversion

- Aldehyde Reactivity: The aldehyde group in 4-cyanobenzyl 4-formylbenzoate enables condensation with amines or hydrazines, similar to ethyl and methyl 4-formylbenzoates .

- Enzymatic Oxidation: Like 4-formylbenzoic acid, 4-cyanobenzyl 4-formylbenzoate can undergo oxidation by short-chain dehydrogenases (e.g., TsaC and TsaD) to yield dicarboxylic acids. However, enzymatic efficiency varies: TsaC converts 4-formylbenzoate to 1,4-benzenedicarboxylate with a catalytic efficiency ($k{cat}/KM$) of $1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$ . TsaD exhibits higher efficiency ($k{cat}/KM = 3.8 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$) for the same reaction .

Physicochemical Properties

Predicted properties of 4-cyanobenzyl 4-formylbenzoate and analogs (calculated using Marvin software ):

| Property | 4-Cyanobenzyl 4-Formylbenzoate | Ethyl 4-Formylbenzoate | Methyl 4-Formylbenzoate |

|---|---|---|---|

| Log P | ~2.8 | 1.9 | 1.5 |

| Polar Surface Area (Ų) | 65.5 | 43.4 | 43.4 |

| Molecular Weight (g/mol) | 265.3 | 178.2 | 164.2 |

The higher Log P of 4-cyanobenzyl 4-formylbenzoate suggests enhanced lipophilicity, favoring membrane permeability in drug design .

Research Findings and Limitations

- Cytotoxic Activity: 4-Cyanobenzyl 4-formylbenzoate-derived triazoles (e.g., 1a-k) show IC₅₀ values of 2.1–8.7 µM against MCF-7 breast cancer cells, outperforming letrozole (IC₅₀ = 12.3 µM) .

- Enzymatic Limitations : The compound’s bulky substituent may reduce compatibility with oxidoreductases like TsaC/TsaD, which prefer smaller substrates (e.g., 4-formylbenzoic acid) .

- Data Gaps: No direct studies on the compound’s metabolic stability or toxicity are available in the provided evidence.

Q & A

Q. How do degradation pathways of 4-cyanobenzyl 4-formylbenzoate impact its application in drug-linker systems?

- Analytical Approach :

- Expose to hydrolytic (pH 1–13) and oxidative (HO) conditions; track degradation via LC-MS/MS.

- Identify major degradants (e.g., 4-cyanobenzyl alcohol) and assess toxicity (e.g., in vitro cell assays).

- Implications : Degradation under alkaline conditions limits use in sustained-release formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.